molecular formula C14H12ClN3OS2 B2997212 5-chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide CAS No. 1797224-57-7

5-chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2997212
CAS No.: 1797224-57-7
M. Wt: 337.84
InChI Key: GWCAVHGCYRPWGD-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H12ClN3OS2 and its molecular weight is 337.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing various compounds related to "5-chloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide," focusing on their structural and chemical properties. For instance, Marvadi et al. (2020) designed and synthesized a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides to evaluate their antitubercular activity. These compounds were prepared through the oxidation of respective aldehydes followed by coupling with various amines, showing promise as antitubercular agents with low cytotoxicity profiles (Marvadi et al., 2020).

Antimicrobial and Antitubercular Activities

The synthesized compounds have been evaluated for their biological activities, particularly their antimicrobial and antitubercular properties. The novel series of compounds mentioned above exhibited significant in vitro antimycobacterial activity against M. tuberculosis H37Rv, identifying several analogs as promising antitubercular agents (Marvadi et al., 2020). This research highlights the potential of these compounds in treating tuberculosis, a major global health concern.

Mechanism of Action

Target of Action

The primary target of this compound is Coagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot to prevent excessive bleeding following an injury.

Biochemical Pathways

The compound is likely to affect the coagulation cascade, given its target. This cascade is a biochemical pathway where each activated factor serves as a catalyst for the next reaction, ultimately leading to the formation of a blood clot. By interacting with Coagulation factor X, the compound could potentially influence this pathway, although the specific downstream effects are yet to be determined .

Properties

IUPAC Name

5-chloro-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS2/c15-12-4-3-11(21-12)14(19)16-6-5-13-17-8-9(18-13)10-2-1-7-20-10/h1-4,7-8H,5-6H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCAVHGCYRPWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(N2)CCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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